molecular formula C21H16N2O2S B2878711 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-56-1

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2878711
CAS No.: 307510-56-1
M. Wt: 360.43
InChI Key: OFRJKRZIYMVWKQ-UHFFFAOYSA-N
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Description

“N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The description of this compound is based on its structural formula .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not explicitly mentioned in the available resources. The exact physical and chemical properties of this compound would require further experimental studies .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : A study reported the synthesis of thiazole derivatives, including compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide, showcasing significant in vitro antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria as well as fungi. These findings highlight the potential of thiazole derivatives in developing new therapeutic agents for treating microbial infections (Desai et al., 2013).

Anticancer Applications

  • Kinesin Spindle Protein Inhibition : Another study identified a novel kinesin spindle protein (KSP) inhibitor with a structure related to the queried compound. This inhibitor demonstrated promising anticancer activity by arresting cancer cells in mitosis, leading to cellular death. The compound showed favorable pharmacokinetic profiles and in vivo efficacy, suggesting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
  • Synthesis and Anticancer Activity Evaluation : Research into 4-thiazolidinones containing benzothiazole moieties, including structures similar to the queried compound, showed anticancer activity on various cancer cell lines. This study's results underscore the significance of thiazolidinone and benzothiazole derivatives in developing new anticancer drugs (Havrylyuk et al., 2010).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJKRZIYMVWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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